3-Isobutyl-1,3-dimethylindolin-2-one

Lipophilicity Drug design Permeability

3-Isobutyl-1,3-dimethylindolin-2-one (CAS 803739-20-0) is a fully substituted, non-hydrogen-bond-donating indolin-2-one (oxindole) derivative bearing a quaternary C3 center. The compound has the molecular formula C14H19NO, a molecular weight of 217.31 g·mol⁻¹, a calculated LogP of 3.71, and zero hydrogen-bond donor atoms.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Cat. No. B13113149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isobutyl-1,3-dimethylindolin-2-one
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC(C)CC1(C2=CC=CC=C2N(C1=O)C)C
InChIInChI=1S/C14H19NO/c1-10(2)9-14(3)11-7-5-6-8-12(11)15(4)13(14)16/h5-8,10H,9H2,1-4H3
InChIKeyWWXNMWKCPDSONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isobutyl-1,3-dimethylindolin-2-one (CAS 803739-20-0): Core Properties and Sourcing Profile for Research Procurement


3-Isobutyl-1,3-dimethylindolin-2-one (CAS 803739-20-0) is a fully substituted, non-hydrogen-bond-donating indolin-2-one (oxindole) derivative bearing a quaternary C3 center . The compound has the molecular formula C14H19NO, a molecular weight of 217.31 g·mol⁻¹, a calculated LogP of 3.71, and zero hydrogen-bond donor atoms . It belongs to the 3,3-dialkyloxindole subclass, a scaffold prevalent in kinase inhibitor programs and natural-product-inspired libraries [1]. Its structural hallmark is the simultaneous presence of a C3-methyl, a C3-isobutyl, and an N1-methyl group, which collectively eliminate the N–H donor, increase lipophilicity, and introduce steric bulk on both faces of the oxindole ring .

Why 3-Isobutyl-1,3-dimethylindolin-2-one Cannot Be Replaced by Generic Indolin-2-one Analogs


Simple indolin-2-ones such as 1,3-dimethylindolin-2-one (LogP 1.83) or 3-isobutylindolin-2-one (N–H donor present) differ materially from 3-isobutyl-1,3-dimethylindolin-2-one in lipophilicity, hydrogen-bonding capacity, and steric environment around the C3 quaternary center . The target compound's LogP of 3.71 places it in a lipophilicity range associated with improved passive membrane permeability relative to the 1,3-dimethyl analog , while the absence of an N–H donor eliminates a hydrogen-bond interaction point that can alter target selectivity and metabolic susceptibility when compared with 3-isobutylindolin-2-one [1]. Because the C3-isobutyl group creates a sterically differentiated binding surface not reproduced by smaller C3 substituents, generic substitution with less substituted indolin-2-ones risks loss of specific target engagement and altered pharmacokinetic profiles [2]. Procurement of the exact compound is therefore essential for experiments where the combined N-methyl/3-isobutyl/3-methyl substitution pattern is a structural variable.

Quantitative Differentiation Evidence: 3-Isobutyl-1,3-dimethylindolin-2-one vs. Closest Structural Analogs


Lipophilicity Differentiation: LogP 3.71 vs. 1.83 for 1,3-Dimethylindolin-2-one

The target compound exhibits a calculated LogP of 3.71, which is 1.88 log units (~76-fold more lipophilic) higher than that of 1,3-dimethylindolin-2-one (LogP 1.83) . This difference exceeds the typical 1-log-unit window used for meaningful permeability separation in CNS and cellular permeability rule-sets [1]. The increase is driven by the C3-isobutyl substituent and is expected to enhance passive membrane permeability relative to the 1,3-dimethyl analog in the absence of efflux transporter effects.

Lipophilicity Drug design Permeability

Hydrogen-Bond Donor Elimination: Zero H-Bond Donors vs. One for 3-Isobutylindolin-2-one

3-Isobutyl-1,3-dimethylindolin-2-one has zero hydrogen-bond donor atoms , whereas its direct analog 3-isobutylindolin-2-one (CAS 251550-17-1) possesses one N–H donor . The removal of the N–H donor alters the compound's hydrogen-bonding donor capacity, which can affect both off-target interactions at hydrogen-bond-accepting sites and metabolic susceptibility via N-dealkylation or N-oxidation pathways [1]. In oxindole-based kinase inhibitor series, N-methylation has been shown to modulate selectivity and metabolic stability [2].

Hydrogen bonding Selectivity Oral bioavailability

Rotatable Bond Differentiation: Increased Conformational Flexibility vs. 1,3-Dimethylindolin-2-one

The target compound contains 2 rotatable bonds , compared with 0 rotatable bonds for 1,3-dimethylindolin-2-one . The two additional rotatable bonds correspond to the C3–CH₂ and CH₂–CH(CH₃)₂ bonds of the isobutyl side chain. This conformational flexibility can influence binding entropy, residence time, and the ability to adopt multiple low-energy conformers that may engage distinct sub-pockets of a protein target

Conformational flexibility Binding entropy Rotatable bonds

Immunomodulatory Bioactivity Profile: Differentiation from Kinase-Focused Oxindole Scaffolds

3-Isobutyl-1,3-dimethylindolin-2-one has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This cell-differentiation-inducing phenotype distinguishes the compound from kinase-inhibitory indolin-2-ones such as sunitinib or SU9516, which exert their effects primarily through ATP-competitive kinase inhibition (e.g., CDK2 IC₅₀ = 22 nM for SU9516) [2]. While quantitative IC₅₀ values for the target compound in differentiation assays have not been publicly disclosed, the qualitative phenotypic divergence from classical kinase-inhibitory oxindoles suggests a distinct mechanism of action warranting further investigation. The observed immunomodulatory profile has been cited as evidence for potential anti-cancer and dermatological applications, including psoriasis and skin-condition indications [1].

Differentiation induction Anti-proliferative Monocyte differentiation

Weak Dihydroorotase Inhibitory Activity: Low Risk of Pyrimidine Pathway Interference vs. Potent DHODH Inhibitors

The compound has been evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, exhibiting an IC₅₀ of 1.00 × 10⁶ nM (1 mM) at pH 7.37 [1]. This millimolar potency indicates negligible inhibition of this pyrimidine biosynthesis enzyme, contrasting with potent dihydroorotate dehydrogenase (DHODH) inhibitors such as teriflunomide (IC₅₀ ~1–10 μM) that are used therapeutically for their anti-proliferative effects [2]. The lack of significant dihydroorotase inhibition suggests that the compound's reported anti-proliferative and differentiation-inducing activities are not mediated through pyrimidine depletion, representing a mechanistic differentiation point from DHODH-targeted oxindole analogs.

Dihydroorotase Pyrimidine biosynthesis Off-target liability

Chemical Stability Implication of the N-Methylated Lactam: Resistance to Hydrolytic Ring-Opening vs. N–H Oxindoles

The N-methylated oxindole scaffold of 3-isobutyl-1,3-dimethylindolin-2-one is expected to confer enhanced chemical stability against hydrolytic ring-opening compared with N-unsubstituted oxindoles . N-Alkylation of lactams reduces the electrophilicity of the carbonyl carbon and eliminates the possibility of N-deprotonation, a key step in base-catalyzed lactam hydrolysis . While no head-to-head stability study comparing this specific compound with its N–H analog has been identified, the class-level inference is well-supported: N-methylated amides and lactams consistently exhibit reduced rates of alkaline hydrolysis (typically 10–100× slower) relative to their N–H counterparts [1].

Lactam stability N-methylation Chemical robustness

Recommended Application Scenarios for 3-Isobutyl-1,3-dimethylindolin-2-one Based on Differentiation Evidence


Lipophilicity-Driven Cell-Based Phenotypic Screening

With a calculated LogP of 3.71 , this compound is suited for cell-permeability-dependent phenotypic assays where more polar indolin-2-one analogs (e.g., 1,3-dimethylindolin-2-one, LogP 1.83) may fail to achieve adequate intracellular exposure. The ~76-fold higher partition coefficient provides a quantitative rationale for selecting this compound in membrane-permeation-limited screening cascades. Researchers running target-agnostic cell-painting or morphological profiling screens can use this compound as a lipophilic oxindole probe.

Immunomodulatory Research: Monocyte Differentiation Induction

The compound's reported ability to arrest undifferentiated cell proliferation and induce monocyte differentiation [1] positions it as a phenotypic probe for immunomodulatory research programs, particularly those exploring cell-fate reprogramming in oncology (e.g., differentiation therapy for acute myeloid leukemia) or inflammatory disease models (e.g., psoriasis, skin barrier disorders). Its very weak dihydroorotase inhibition (IC₅₀ ~1 mM) confirms that the differentiation phenotype is not confounded by pyrimidine starvation, making it a mechanistically cleaner tool than DHODH-targeted analogs.

Structure-Activity Relationship (SAR) Studies on Oxindole N–H Interactions

As a fully N-methylated oxindole with zero H-bond donors , this compound serves as a 'null control' for hydrogen-bond donor interactions in SAR campaigns. When paired with its N–H analog 3-isobutylindolin-2-one, researchers can directly assess the contribution of the oxindole N–H to target binding affinity, selectivity, and metabolic stability. This matched molecular pair (N–CH₃ vs. N–H with otherwise identical C3 substitution) is particularly valuable for kinase inhibitor programs where the oxindole N–H commonly engages the hinge region.

C3-Quaternary Oxindole Library Synthesis and Scaffold-Hopping

The compound's all-carbon quaternary C3 center, bearing both methyl and isobutyl substituents [2], makes it a versatile intermediate for further diversification. Medicinal chemistry groups engaged in oxindole-based library synthesis can use this scaffold for C3-functionalization reactions (e.g., α-alkylation, aldol condensation, or radical cyclization) that exploit the quaternary center's configurational stability. The N-methyl protection also simplifies downstream deprotection or functional-group interconversion strategies compared with N–H oxindole precursors.

Quote Request

Request a Quote for 3-Isobutyl-1,3-dimethylindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.